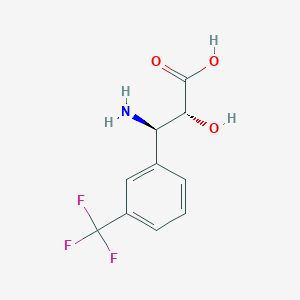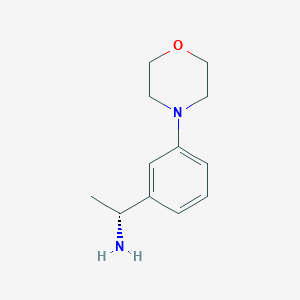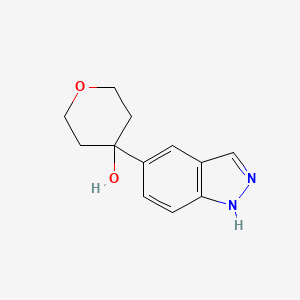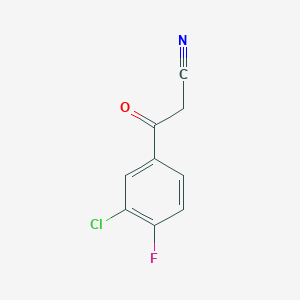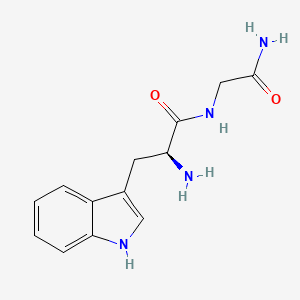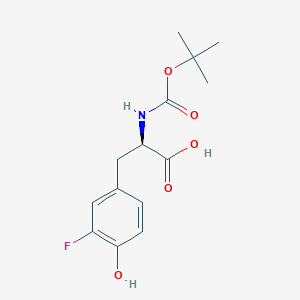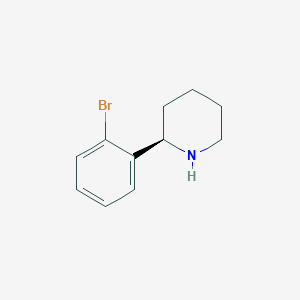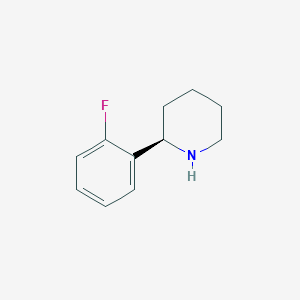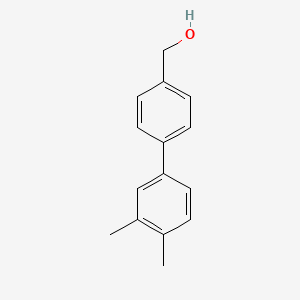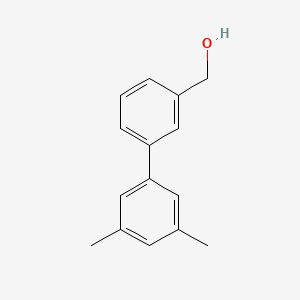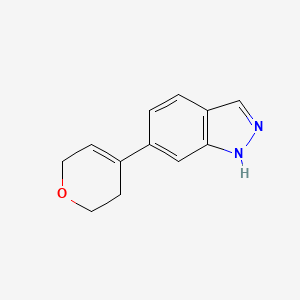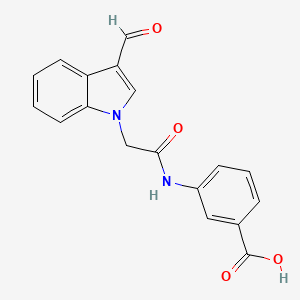
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid is a complex organic compound that features an indole moiety, a formyl group, and a benzoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid typically involves multiple steps, starting with the formation of the indole ring. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . The formylation of the indole ring can be achieved using Vilsmeier-Haack reaction conditions, where the indole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
The next step involves the acylation of the formylated indole with bromoacetic acid, followed by coupling with 3-aminobenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(2-(3-Carboxy-1H-indol-1-yl)acetamido)benzoic acid.
Reduction: 3-(2-(3-Hydroxymethyl-1H-indol-1-yl)acetamido)benzoic acid.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The formyl group may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
3-(2-(3-Hydroxymethyl-1H-indol-1-yl)acetamido)benzoic acid: A reduced form of the target compound.
3-(2-(3-Carboxy-1H-indol-1-yl)acetamido)benzoic acid: An oxidized form of the target compound.
Uniqueness
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid derivative, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H14N2O4 |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
3-[[2-(3-formylindol-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O4/c21-11-13-9-20(16-7-2-1-6-15(13)16)10-17(22)19-14-5-3-4-12(8-14)18(23)24/h1-9,11H,10H2,(H,19,22)(H,23,24) |
Clave InChI |
AGEAWPYWUASESE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC(=C3)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


